![molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4](/img/structure/B14505617.png)
Oxepino[2,3-b]quinoxaline, 9-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxepino[2,3-b]quinoxaline, 9-methoxy- is a heterocyclic compound that features a fused ring system combining oxepine and quinoxaline moieties This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .
化学反应分析
Types of Reactions
Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .
科学研究应用
Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
作用机制
The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives, such as those with different substituents, show similar pharmacological properties.
Uniqueness
Oxepino[2,3-b]quinoxaline, 9-methoxy- is unique due to the presence of the oxepine ring and the 9-methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in certain applications .
属性
CAS 编号 |
62911-82-4 |
|---|---|
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
9-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3 |
InChI 键 |
FZJJOZKVTSLKNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


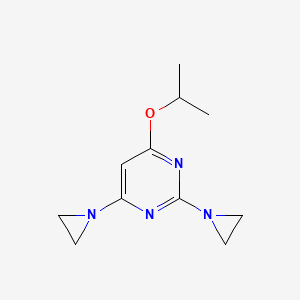
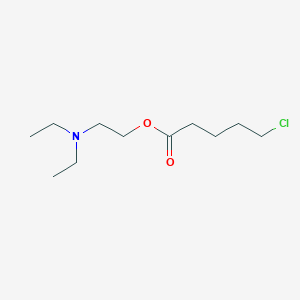
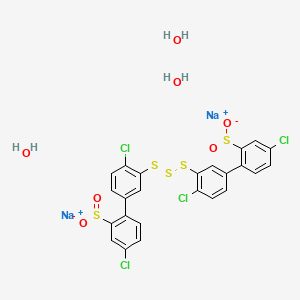
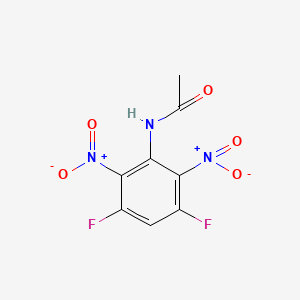
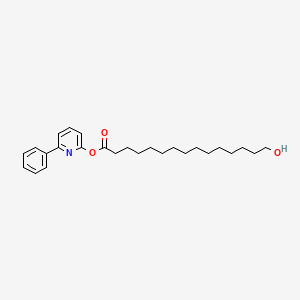
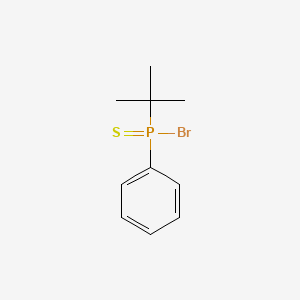
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
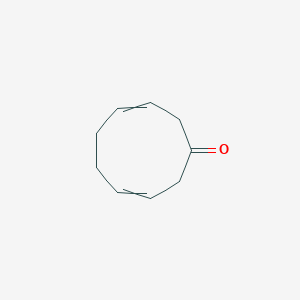
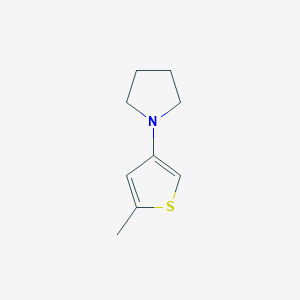
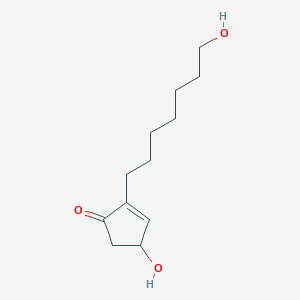


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
